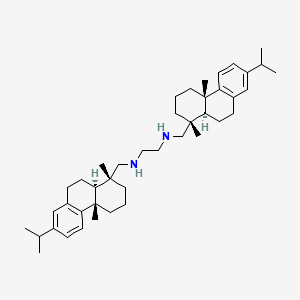
Hydrabamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrabamine is a diamine. It is a conjugate base of a this compound(1+).
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Hydrabamine is primarily studied within the realm of medicinal chemistry for its potential therapeutic applications. It serves as a model compound in the synthesis and reactivity studies of β-lactam antibiotics. Its structural properties allow researchers to investigate the mechanisms of action and resistance associated with this class of antibiotics, which is vital for developing new antimicrobial agents .
Drug Discovery
In drug discovery, this compound is utilized for lead identification and optimization. The compound's bioactivity data can be integrated into high-throughput screening (HTS) assays to evaluate its efficacy against various biological targets. For instance, researchers have employed virtual screening techniques using databases like PubChem to identify potential inhibitors that interact with specific proteins related to disease pathways .
Case Study: Lead Optimization
A notable case study involved the use of this compound in identifying novel inhibitors for hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cancer progression. By leveraging structure-activity relationship (SAR) studies, researchers optimized this compound derivatives that exhibited enhanced potency against HIF-1, demonstrating its utility in cancer therapeutics .
Biological Research
This compound also finds applications in biological research, particularly in metabolic studies and disease modeling. Its isotopic labeling can facilitate the tracking of metabolic pathways, aiding in the understanding of disease mechanisms and drug metabolism.
Metabolomic Research
In metabolomics, stable-labeled compounds like this compound are invaluable for dissecting complex metabolic networks. Researchers utilize advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to study the effects of drugs or environmental factors on metabolism. This approach enables the identification of biomarkers for diseases and the assessment of drug efficacy and toxicity .
Environmental Research
Beyond medicinal applications, this compound can be employed in environmental research to study its degradation products and interactions within ecosystems. Understanding how such compounds behave in natural settings is essential for assessing their environmental impact and safety.
Summary Table of Applications
Propiedades
Fórmula molecular |
C42H64N2 |
|---|---|
Peso molecular |
597 g/mol |
Nombre IUPAC |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1 |
Clave InChI |
XGIHQYAWBCFNPY-AZOCGYLKSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
SMILES isomérico |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















